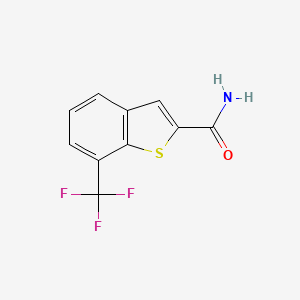

7-(Trifluoromethyl)benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)benzothiophene-2-carboxamide (TFMBC) is a compound belonging to the class of benzothiophene-2-carboxamides, which are a group of heterocyclic compounds that are used in various scientific research applications. TFMBC is of particular interest due to its unique properties, which make it useful for a variety of research applications.

Scientific Research Applications

Phosphodiesterase Inhibition

Benzothiophene derivatives, including 7-(Trifluoromethyl)benzothiophene-2-carboxamide, have been identified as inhibitors of phosphodiesterase 10A (PDE10A). A study by Kawamoto et al. (2019) highlights the development of benzothiophene derivatives with potent inhibitory activity against PDE10A, demonstrating selectivity over other phosphodiesterases (Kawamoto et al., 2019).

Antihypertriglyceridemic Activity

Research by Abu Sheikha et al. (2011) on benzothiophene carboxamide derivatives reveals their potential as antihypertriglyceridemic agents. These compounds significantly reduced plasma triglyceride levels in rats, suggesting a promising role in the treatment of hyperlipidemia and atherosclerosis (Abu Sheikha et al., 2011).

Anti-Inflammatory and Antitubercular Activity

Chiriapkin et al. (2021) investigated azomethine derivatives of benzothiophene carboxamide, predicting their potential for anti-inflammatory and antitubercular activity. This study highlights the role of these compounds in medical chemistry and pharmaceutical research (Chiriapkin et al., 2021).

Urotensin-II Receptor Antagonism

A study by Lim et al. (2016) on benzo[b]thiophene-2-carboxamide derivatives reports their effectiveness as urotensin-II receptor antagonists. These substances displayed potent binding affinities, contributing to the understanding of receptor interactions (Lim et al., 2016).

Antitumor Activity

Ostapiuk et al. (2017) synthesized new benzothiophene carboxamides and studied their antitumor activity. Their findings suggest that these compounds could be effective in inhibiting the growth of human tumor cells, marking a significant step in cancer research (Ostapiuk et al., 2017).

Inhibition of Plasmodium falciparum Enoyl-ACP Reductase

Banerjee et al. (2011) described the use of benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum Enoyl-ACP Reductase. This suggests potential applications in antimalarial drug development (Banerjee et al., 2011).

Antibacterial and Antifungal Activities

Vasu et al. (2005) researched thiophene-3-carboxamide derivatives and found them to possess antibacterial and antifungal properties. These findings are relevant for developing new antimicrobial agents (Vasu et al., 2005).

properties

IUPAC Name |

7-(trifluoromethyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NOS/c11-10(12,13)6-3-1-2-5-4-7(9(14)15)16-8(5)6/h1-4H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSDGAUDQNLZIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2370830.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2370832.png)

![2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one](/img/structure/B2370840.png)

![tert-Butyl 3-[(furan-2-ylmethyl)amino]propanoate](/img/structure/B2370842.png)

![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2370847.png)